N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea
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Overview
Description
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of an isocyanate group and a triethoxysilyl group, which confer unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its ability to form strong bonds with different substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of an amine with an isocyanate. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, phosgene, and various reducing agents. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.
Scientific Research Applications
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and interactions due to its ability to form strong bonds with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery and targeting.
Mechanism of Action
The mechanism of action of N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds with various substrates. The isocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable urea and urethane linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions contribute to the compound’s ability to form strong and durable bonds with different materials .
Comparison with Similar Compounds
Similar Compounds
Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate used in the production of polyurethanes.
Toluene diisocyanate (TDI): Another diisocyanate commonly used in the manufacture of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of coatings and adhesives.
Uniqueness
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of both isocyanate and triethoxysilyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows the compound to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile for different applications .
Properties
CAS No. |
873682-44-1 |
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Molecular Formula |
C24H33N3O5Si |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[2-[(2-isocyanatophenyl)methyl]phenyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C24H33N3O5Si/c1-4-30-33(31-5-2,32-6-3)17-11-16-25-24(29)27-23-15-10-8-13-21(23)18-20-12-7-9-14-22(20)26-19-28/h7-10,12-15H,4-6,11,16-18H2,1-3H3,(H2,25,27,29) |
InChI Key |
XPESRKJVFRYTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1=CC=CC=C1CC2=CC=CC=C2N=C=O)(OCC)OCC |
Origin of Product |
United States |
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